1-(Pyridin-4-yl)pyrrolidin-3-ol

Übersicht

Beschreibung

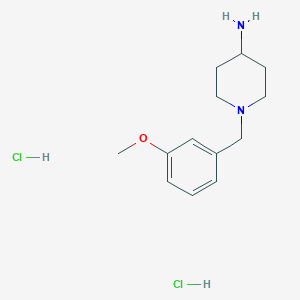

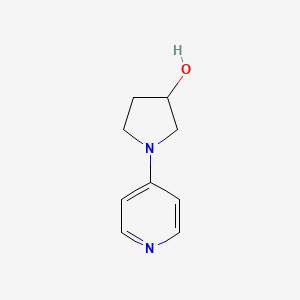

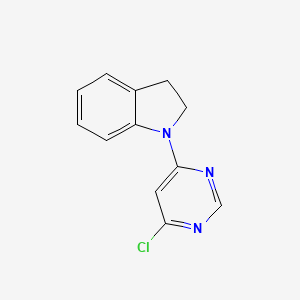

“1-(Pyridin-4-yl)pyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule consists of a pyrrolidinyl group attached to the 4-position of pyridine .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis process for a similar compound, (S)-1-(pyridin-4-yl)-1,3-propanediol, was performed on a 100 g scale with a substrate concentration of up to 150 g/L, a yield of 93%, and an ee value of up to 99.9% .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-4-yl)pyrrolidin-3-ol” is characterized by a pyrrolidine ring attached to a pyridine ring . The InChI code for this compound is 1S/C9H12N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h1-2,4,6,9,12H,3,5,7H2 .Chemical Reactions Analysis

Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

- Organocatalyst Application : A derivative of 1-(Pyridin-4-yl)pyrrolidin-3-ol, namely 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, serves as an effective organocatalyst for asymmetric Michael addition, displaying good to high yield and excellent enantioselectivities. This indicates its potential role in enhancing the efficiency of chemical reactions through catalysis (Cui Yan-fang, 2008).

Physical Chemistry and Molecular Interaction

- Spectroscopy and Physicochemical Studies : The compound has been studied for its spectroscopic and physicochemical properties, notably in compounds like 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, demonstrating the importance of intramolecular OH⋯N hydrogen bonding in determining its conformational properties (S. Laurella & M. Erben, 2016).

Biochemistry and Drug Development

- Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibition : In the realm of antimalarial research, 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as novel inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase, showing promise as antimalarial prophylactic agents. This highlights its potential in developing new treatments for malaria (M. Okaniwa et al., 2021).

Material Science and Engineering

- Applications in Organic Light-Emitting Diodes (OLEDs) : A related compound, 3-(1H-Pyrazol-1-yl)pyridine, has been used to construct bipolar host materials for phosphorescent organic light-emitting diodes, demonstrating the versatility of pyridin-4-yl derivatives in material science and engineering (Wei Li et al., 2016).

Chemical Synthesis

- Synthesis of Pyrrolidine Derivatives : The compound is useful in synthesizing enantiomerically pure 4-substituted pyrrolidin-3-ols, serving as a building block for bioactive pyrrolidines. This showcases its role in the synthesis of complex molecules, crucial in pharmaceutical and chemical industries (Staffan Karlsson & H. Högberg, 2001).

Wirkmechanismus

Target of Action

The primary target of the compound 1-(Pyridin-4-yl)pyrrolidin-3-ol is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .

Mode of Action

1-(Pyridin-4-yl)pyrrolidin-3-ol interacts with its target, the Prolyl-tRNA synthetase, by binding to the ATP-site of the enzyme . This binding inhibits the function of PRS, thereby disrupting protein synthesis within the cell .

Biochemical Pathways

The inhibition of Prolyl-tRNA synthetase by 1-(Pyridin-4-yl)pyrrolidin-3-ol affects the protein synthesis pathway . This disruption in protein synthesis can lead to a halt in cellular processes, affecting the growth and survival of the cell .

Result of Action

The molecular and cellular effects of 1-(Pyridin-4-yl)pyrrolidin-3-ol’s action primarily involve the disruption of protein synthesis. This disruption can lead to a halt in cellular processes, affecting the growth and survival of the cell . In the context of its antimalarial activity, 1-(Pyridin-4-yl)pyrrolidin-3-ol exhibits low-double-digit nanomolar activity against resistant Plasmodium falciparum laboratory strains .

Zukünftige Richtungen

The future directions for “1-(Pyridin-4-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their potential as antimalarial agents . Additionally, the design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors on biological activity .

Eigenschaften

IUPAC Name |

1-pyridin-4-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWFIGUFNRYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619854 | |

| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-4-yl)pyrrolidin-3-ol | |

CAS RN |

116721-57-4 | |

| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine](/img/structure/B1370366.png)

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1370373.png)